4-Chloro-N,N-dimethylpyridin-2-amine

Catalog No.
S802632
CAS No.
735255-56-8
M.F
C7H9ClN2
M. Wt
156.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-N,N-dimethylpyridin-2-amine

CAS Number

735255-56-8

Product Name

4-Chloro-N,N-dimethylpyridin-2-amine

IUPAC Name

4-chloro-N,N-dimethylpyridin-2-amine

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

InChI

InChI=1S/C7H9ClN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3

InChI Key

KYBFYCQUKSEXOL-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=CC(=C1)Cl

Canonical SMILES

CN(C)C1=NC=CC(=C1)Cl

4-Chloro-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C7H9ClN2. It features a pyridine ring substituted at the 2-position with an amine group and a 4-chloro substituent. This compound is of interest in various fields, including organic chemistry and medicinal chemistry, due to its potential applications and unique structural characteristics.

Typical of amines and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Alkylation: The amine group can undergo alkylation reactions, allowing for the introduction of different alkyl groups.
  • Complex Formation: It can form coordination complexes with metal ions, which may enhance its reactivity and alter its properties.

4-Chloro-N,N-dimethylpyridin-2-amine exhibits biological activity that can be explored for pharmaceutical applications. Compounds with similar structures have been investigated for their roles as:

  • Antimicrobial Agents: Some derivatives show activity against bacteria and fungi.
  • Anticancer Compounds: Certain pyridine derivatives have been studied for their potential in cancer treatment due to their ability to interfere with cellular processes.

The synthesis of 4-Chloro-N,N-dimethylpyridin-2-amine can be achieved through various methods:

  • Direct Amination: Chloropyridines can be reacted with N,N-dimethylformamide in the presence of a base, facilitating the introduction of the dimethylamino group through a C-N bond formation process .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when synthesizing aminopyridines from chloropyridines and amides .
  • N-Alkylation: The compound can also be synthesized from N,N-dimethylpyridin-2-amine through chlorination followed by further reactions to introduce the chloro group at the desired position.

4-Chloro-N,N-dimethylpyridin-2-amine has several notable applications:

  • Catalysts in Organic Synthesis: It can serve as a catalyst or precursor in various organic synthesis reactions, particularly in forming complex molecules.
  • Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders or infections.

Interaction studies involving 4-Chloro-N,N-dimethylpyridin-2-amine focus on its behavior in biological systems and its interactions with other molecules. These studies often explore:

  • Binding Affinity: Evaluating how well this compound binds to specific biological targets, such as enzymes or receptors.
  • Synergistic Effects: Investigating whether it enhances or inhibits the activity of other drugs or compounds when used in combination.

Several compounds share structural similarities with 4-Chloro-N,N-dimethylpyridin-2-amine. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-DimethylaminopyridinePyridine derivativeStrong nucleophilic catalyst for esterification .
2-AminopyridineAmino-substituted pyridineKnown for its role in medicinal chemistry .
4-Chloro-N-methylpyrimidin-2-aminePyrimidine derivativeExhibits different reactivity patterns due to pyrimidine structure .
3-Chloro-N,N-dimethylpyridin-2-amineIsomer of target compoundDifferent substitution pattern affects biological activity.

These compounds highlight the uniqueness of 4-Chloro-N,N-dimethylpyridin-2-amine, particularly its specific substitution pattern that influences its reactivity and potential applications in various fields.

XLogP3

1.9

Wikipedia

4-Chloro-N,N-dimethylpyridin-2-amine

Dates

Modify: 2023-08-15

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